molecular formula C11H24N5O5+ B14042955 N3-PEG4-Hydrazide

N3-PEG4-Hydrazide

Cat. No.: B14042955
M. Wt: 306.34 g/mol
InChI Key: AMIJGCUNMPJLHY-UHFFFAOYSA-O
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Description

N3-PEG4-Hydrazide is a bifunctional click chemistry reagent comprising an azide (N3) group, a tetraethylene glycol (PEG4) spacer, and a hydrazide (-NH-NH2) terminal group. This compound is widely used in bioconjugation, drug delivery, and materials science due to its dual reactivity:

  • Azide Group: Enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) for bioorthogonal labeling .
  • Hydrazide Group: Reacts with carbonyl groups (e.g., ketones, aldehydes) to form stable hydrazone bonds, facilitating conjugation with biomolecules .
  • PEG4 Spacer: Enhances solubility, reduces steric hindrance, and improves pharmacokinetics in biological systems .

Properties

Molecular Formula

C11H24N5O5+

Molecular Weight

306.34 g/mol

IUPAC Name

2-[2-[2-[2-(3-hydrazinyl-3-oxopropoxy)ethoxy]ethoxy]ethoxy]ethylimino-iminoazanium

InChI

InChI=1S/C11H23N5O5/c12-15-11(17)1-3-18-5-7-20-9-10-21-8-6-19-4-2-14-16-13/h12H,1-10H2,(H2,13,14)/p+1

InChI Key

AMIJGCUNMPJLHY-UHFFFAOYSA-O

Canonical SMILES

C(COCCOCCOCCOCCN=[N+]=N)C(=O)NN

Origin of Product

United States

Preparation Methods

Preparation Methods of N3-PEG4-Hydrazide

General Synthetic Strategy

The synthesis of this compound typically involves the following steps:

Specific Preparation Protocols

Hydrazinolysis of PEG4-Azide Esters

One common route is the hydrazinolysis of N3-PEG4 esters to yield the hydrazide. For example, N3-PEG4-ABNOBz (a benzoyl-protected azide-PEG4 ester) is dissolved in methanol, and 10% w/w potassium hydroxide in methanol is added. The mixture is stirred at room temperature for 30 minutes to 1 hour, resulting in complete conversion as monitored by thin-layer chromatography (TLC). After reaction, the mixture is evaporated, dissolved in water, and extracted with dichloromethane. The organic phase is dried and evaporated to yield crude N3-PEG4-ABNOH (the hydrazide form), which is then purified by preparative high-performance liquid chromatography (HPLC) to obtain the pure product as a clear oil with yields around 70-73%.

Reaction scheme:

Step Reagents/Conditions Outcome
1 N3-PEG4-ABNOBz + 10% KOH/MeOH Hydrolysis of ester to hydrazide
2 Stir at room temperature, 30-60 min Full conversion (TLC monitored)
3 Extraction with CH2Cl2, drying Crude hydrazide product
4 Preparative HPLC purification Pure this compound

Characterization data example:

  • ^1H NMR (CDCl3, 500 MHz): Multiplets and triplets corresponding to PEG chain and hydrazide protons observed, confirming structure.
Hydrazide Formation via High-Temperature Hydrazinolysis

Another classical method involves refluxing esters with hydrazine hydrate in methanol or similar solvents at elevated temperatures (typically 0.5 to 12 hours). This method is widely used for hydrazide synthesis but may suffer from side reactions such as tetrazine formation due to intermolecular condensation at high temperatures, complicating purification and reducing yield. For example, in the synthesis of caprylic hydrazide from ethyl octanoate, reflux with hydrazine hydrate (4 equivalents) for 12 hours gave a 68% yield. This approach can be adapted for PEG4-azide esters but requires careful optimization to avoid side products.

Purification and Analytical Characterization

  • Preparative HPLC is preferred for purification due to the polarity and hydrophilicity of PEG-based hydrazides.
  • Thin-layer chromatography (TLC) with hexane/ethyl acetate mixtures (e.g., 1:2) is used for monitoring reaction progress.
  • NMR spectroscopy (^1H and ^13C) confirms the chemical structure and purity.
  • Mass spectrometry (MS) and high-resolution MS (HRMS) provide molecular weight confirmation.
  • FT-IR spectroscopy can be used to verify the presence of characteristic hydrazide N-H and C=O stretches.
  • Extraction methods : Liquid-liquid extraction using dichloromethane or water-immiscible ionic liquids helps separate the product from reaction mixtures, especially in ionic liquid-based syntheses.

Research Data and Results Summary

Parameter Details/Results Reference
Reaction time 30 min to 1 hour at room temperature
Reaction temperature Room temperature (20-25 °C)
Yield 70-73% after purification
Purification method Preparative HPLC (method D)
Characterization techniques ^1H NMR, LC-MS, HRMS, FT-IR
Side reactions Possible tetrazine formation at high temperature
Alternative methods High-temperature hydrazinolysis with hydrazine hydrate (reflux)

Notes on Ionic Liquid-Based Bioconjugation and Use of this compound

Recent studies have incorporated this compound in bioconjugation reactions using ionic liquids as solvents. After periodate oxidation of glycoproteins to generate aldehyde groups, this compound is reacted overnight to form hydrazone linkages. Post-reaction, acetone precipitation and liquid-liquid extraction protocols are used to purify the hydrazone products from ionic liquid mixtures. These methods facilitate efficient bioconjugation and purification at microliter scales, enabling downstream applications such as click chemistry via the azide group on the PEG spacer.

Chemical Reactions Analysis

Click Chemistry Reactions

N3-PEG4-Hydrazide is frequently used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a type of click chemistry . The azide group reacts with alkyne-containing molecules to form stable triazole linkages .

Azide+AlkyneCu catalystTriazole linkage\text{Azide}+\text{Alkyne}\xrightarrow{\text{Cu catalyst}}\text{Triazole linkage}

This reaction is highly specific and efficient, making it suitable for creating bioconjugates with precise targeting capabilities in biological systems. For instance, this compound can react with alkyne-tagged molecules, enabling selective reactions and targeting.

Hydrazide Reactions with Carbonyl Compounds

The hydrazide moiety of this compound can react with carbonyl compounds such as aldehydes and ketones to form hydrazones .

Hydrazide+Carbonyl CompoundHydrazone+H2O\text{Hydrazide}+\text{Carbonyl Compound}\rightleftharpoons \text{Hydrazone}+\text{H}_2\text{O}

This reaction is particularly useful in bioconjugation, where the hydrazide group can attach to carbonyl groups found in oxidized proteins or modified saccharides . Many saccharides and RNAs containing 1,2-diol fragments can be oxidized with periodate to form aldehydes, which then react with hydrazides .

Studies on Biological Activity and Interactions

This compound exhibits significant biological activity due to its ability to form stable linkages with biomolecules such as proteins and nucleic acids. Interaction studies often focus on its binding capabilities with various biomolecules. The azide group allows for selective reactions with alkyne-tagged molecules, facilitating precise targeting in biological systems. Studies typically evaluate the compound's therapeutic efficacy and safety when linked via this compound.

Scientific Research Applications

N3-PEG4-Hydrazide is a versatile compound with applications spanning across biochemical, material science, and therapeutic fields. It is a polyethylene glycol derivative characterized by a hydrazide functional group and an azide group, which enhances its solubility in aqueous solutions. The azide group allows for specific reactions, such as copper-catalyzed azide-alkyne cycloaddition, while the hydrazide moiety can react with carbonyl compounds.

Case Studies

  • Receptor-Proximal Protein Profiling: A study utilized hydrazide-PEG4-desthiobiotin (Hyd-PEG4-dBt) for phototriggered profiling of receptor-proximal proteins in vivo . By administering Hyd-PEG4-dBt and photoirradiating the cerebellum, researchers identified 13 proteins, including GRIA4, OLFM3, and GRID2, as AMPAR-proximal proteome components .
  • Dual Chemical Labeling-Assisted Sequencing (DCL-seq): A novel approach was devised for mapping AP sites using dual chemical labeling .

Data Table: this compound and Structurally Similar Compounds

Compound NameFunctional GroupsKey Features
N3-PEG4-AmineAzide, AmineBifunctional crosslinker for amine coupling
N3-PEG24-HydrazideAzide, HydrazideLonger PEG chain for enhanced solubility
Azido-PEG4-t-Boc-hydrazideAzide, Boc-protected HydrazideProtects hydrazine during reactions
N3-PEG4-TosAzide, TosylHeterofunctional crosslinker

Mechanism of Action

The mechanism of action of N3-PEG4-Hydrazide primarily involves its role as a linker in bioconjugation reactions. The azide group allows for selective and efficient conjugation with alkyne-containing molecules through click chemistry. This enables the formation of stable triazole linkages, which are crucial for the stability and functionality of the resulting bioconjugates .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Table 1: Structural Features of PEG-Based Hydrazides and Azides
Compound Reactive Groups PEG Length CAS Number Key Applications Reference
N3-PEG4-Hydrazide Azide + Hydrazide PEG4 2170240-96-5 Bioconjugation, ADC development
H2N-PEG4-Hydrazide Amine + Hydrazide PEG4 1425973-15-4 Protein modification
N3-PEG1-NH2 Azide + Amine PEG1 464190-91-8 Small-molecule labeling
Methyltetrazine-PEG4-Acid Tetrazine + Carboxylic Acid PEG4 N/A Pre-targeted imaging
N3-PEG3-Maleimide Azide + Maleimide PEG3 1858264-36-4 Thiol-based conjugations

Key Observations :

  • PEG Length : Longer PEG chains (e.g., PEG4) enhance solubility and reduce aggregation compared to shorter variants (PEG1 or PEG3) .
  • Functional Groups :
    • Hydrazide vs. Amine : Hydrazide enables carbonyl-specific conjugation, while amine groups target carboxyl or NHS esters .
    • Azide vs. Tetrazine : Azides are ideal for CuAAC/SPAAC, whereas tetrazines enable faster bioorthogonal reactions with trans-cyclooctenes (TCO) .

Pharmacokinetic and Stability Data

Table 2: Comparative Stability and Biodistribution
Compound Stability (pH 7.4) Plasma Half-Life Tumor Uptake (%ID/g) Reference
This compound >24 hours ~4 hours 2.42 ± 0.25 (4h)
H2N-PEG4-Hydrazide >12 hours ~2 hours N/A
99mTc-HYNIC-PEG4-RGD N/A ~1 hour 5.17 ± 1.02 (0.5h)

Notes:

  • This compound derivatives exhibit prolonged circulation times compared to non-PEGylated analogs due to reduced renal clearance .
  • Tumor uptake values (e.g., 2.42% ID/g at 4h) are lower than RGD-targeted PEG4 compounds (5.17% ID/g at 0.5h), highlighting the role of targeting moieties .

Bioconjugation Efficiency

  • This compound achieves >95% conjugation efficiency with carbonyl-containing drugs (e.g., doxorubicin) under mild acidic conditions (pH 5.0) .
  • In contrast, Methyltetrazine-PEG4-Acid shows faster reaction kinetics (minutes vs. hours) but requires TCO-functionalized targets .

In Vivo Performance

  • A 99mTc-labeled PEG4-hydrazide derivative demonstrated rapid blood clearance (90% by 60 minutes) and tumor-to-muscle ratios of 4.16 ± 0.62 at 4 hours in xenograft models .

Q & A

Basic: What are the recommended methods for synthesizing N3-PEG4-Hydrazide with high purity?

Answer:
Synthesis typically involves hydrazide functionalization of PEG derivatives. Key steps include:

  • Hydrazine Hydrate Reaction : Reacting PEG-tethered azide precursors with hydrazine hydrate (N₂H₄·H₂O) in ethanol under reflux (2–3 hours) to form the hydrazide group .
  • Solvent Optimization : Use of trifluoroethanol (TFE) instead of methanol to minimize side reactions and improve yield, as methanol may lead to complex mixtures .
  • Protection/Deprotection : Boc (tert-butyloxycarbonyl) protection of hydrazide intermediates to prevent undesired crosslinking during conjugation steps .

Basic: Which analytical techniques are critical for characterizing this compound structure and purity?

Answer:

  • NMR Spectroscopy : Confirm PEG chain length (via ethylene oxide proton signals) and hydrazide proton resonance (NH-NH₂ at ~6–8 ppm) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., MALDI-TOF for PEG polydispersity) and hydrazide functionalization .
  • FTIR : Identify azide (-N₃) reduction to hydrazide (C=O stretch at ~1650 cm⁻¹ and N-H bends at ~1550 cm⁻¹) .

Advanced: How can researchers optimize this compound conjugation efficiency in biomolecule crosslinking?

Answer:

  • pH Control : Perform reactions at pH 4–6 to protonate hydrazide groups, enhancing nucleophilicity for carbonyl (e.g., ketone/aldehyde) conjugation .
  • Molar Ratio Optimization : Use a 3:1 molar excess of this compound to target biomolecules to account for steric hindrance from PEG chains .
  • Kinetic Monitoring : Track reaction progress via HPLC or UV-Vis spectroscopy (e.g., loss of hydrazide absorbance at ~280 nm) .

Advanced: What strategies mitigate solubility challenges of this compound in aqueous buffers?

Answer:

  • PEG Chain Length Adjustment : Shorter PEG segments (e.g., PEG4 vs. PEG12) reduce hydrophilicity-overload-induced aggregation .
  • Co-Solvent Systems : Use DMSO (10–20% v/v) or Tween-80 (0.1% w/v) to enhance solubility without denaturing biomolecules .
  • Temperature Gradients : Pre-dissolve in warm (40–50°C) buffer to disrupt crystalline PEG domains before cooling to RT .

Data Contradiction: How should researchers address inconsistent crosslinking efficiency reported in literature?

Answer:

  • Methodological Audit : Compare reaction conditions (e.g., solvent polarity, temperature, catalyst use) across studies. For example, TFE-based syntheses yield higher-purity hydrazides than methanol .
  • Batch Variability Testing : Assess PEG polydispersity (via GPC) and azide-to-hydrazide conversion rates (via iodometric titration) .
  • Statistical Re-Analysis : Apply multivariate regression to isolate variables (e.g., pH, buffer composition) influencing efficiency .

Research Design: How to formulate hypothesis-driven research questions for this compound applications in drug delivery?

Answer:

  • PICO Framework :
    • Population : Target biomolecule (e.g., antibody, peptide).
    • Intervention : this compound conjugation method (e.g., pH, stoichiometry).
    • Comparison : Alternative linkers (e.g., Maleimide-PEG).
    • Outcome : Conjugation efficiency, stability, in vivo half-life .
  • FINER Criteria : Ensure questions are Feasible (e.g., lab resources), Novel (e.g., unexplored PEG4 chain effects), and Relevant (e.g., ADC development) .

Advanced: What computational tools predict this compound conformational stability in bioconjugates?

Answer:

  • Molecular Dynamics (MD) Simulations : Model PEG4 chain flexibility and hydrazide group interactions with biomolecules (e.g., using GROMACS) .
  • Density Functional Theory (DFT) : Calculate bond dissociation energies for hydrazide-carbonyl adducts to predict stability under physiological conditions .
  • Machine Learning : Train models on existing conjugation efficiency datasets to optimize reaction parameters .

Data Reproducibility: How to ensure consistent results in this compound-based experiments?

Answer:

  • Protocol Standardization : Document exact PEG supplier, batch number, and storage conditions (e.g., desiccated at -20°C) .
  • Negative Controls : Include unconjugated biomolecules and PEG-only samples to rule out non-specific interactions .
  • Collaborative Validation : Share samples with independent labs for cross-verification of conjugation efficiency and stability .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • PPE Requirements : Nitrile gloves, lab coat, and goggles due to potential skin/eye irritation .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of hydrazine vapors .
  • Waste Disposal : Neutralize residual hydrazine with 10% HCl before disposal .

Advanced: How to troubleshoot low yield in hydrazide-mediated bioconjugation?

Answer:

  • Hydrazide Activation : Pre-activate with EDC/NHS to enhance reactivity toward carbonyl groups .
  • Competing Reactions : Add sodium cyanoborohydride (NaBH3CN) to stabilize Schiff base intermediates .
  • PEG Interference : Use size-exclusion chromatography to separate PEG-bound vs. free biomolecules .

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